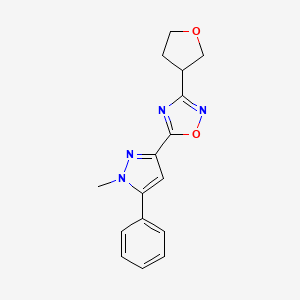![molecular formula C13H15F3N4 B5518244 N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine is a useful research compound. Its molecular formula is C13H15F3N4 and its molecular weight is 284.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.12488098 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomerism and Metal Complexation
Research into the tautomerism and metal complexation of related compounds, such as 2-acylmethyl-2-oxazolines, has shown potential in coordination chemistry and metal-mediated catalysis. These compounds exhibit interesting behavior in different states (solid, solution, and gas) and form complexes with metals, suggesting applications in material science and catalysis (Jones et al., 2013).
Synthesis and Characterization of Triazoles
The synthesis and characterization of new trisubstituted triazoles highlight their antioxidant activities. This suggests their potential use in developing compounds with antioxidant properties, which could have implications for pharmaceuticals and material sciences (Sancak et al., 2012).
Neurokinin-1 Receptor Antagonist
Research into neurokinin-1 receptor antagonists suitable for both intravenous and oral administration has explored compounds with significant solubility in water and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antimicrobial Studies
Compounds related to the chemical structure have been synthesized and characterized, demonstrating significant antimicrobial activities. This underlines their potential application in developing new antimicrobial agents (Rajkumar et al., 2014).
Novel Psychoactive Substances
The identification of novel psychoactive substances (NPSs) in illicit products, including phenethylamine and piperazine derivatives, through analytical methods, suggests the importance of understanding the chemical properties of such compounds for regulatory and safety purposes (Uchiyama et al., 2015).
Mécanisme D'action
The mechanism of action of “N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine” is likely related to its trifluoromethyl group and 1,2,4-triazole ring. Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Orientations Futures
The future directions for “N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine” and similar compounds could involve further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Propriétés
IUPAC Name |
N,N-dimethyl-1-[3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4/c1-8(20(2)3)9-5-4-6-10(7-9)11-17-12(19-18-11)13(14,15)16/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRKRXMOHTSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NNC(=N2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide](/img/structure/B5518165.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)
![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(7-fluoro-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![2,6-dichloro-N-[(E)-[3-(hydroxymethyl)-4-methoxyphenyl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5518231.png)
![4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B5518239.png)

![2-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE](/img/structure/B5518248.png)
